molecular formula C7H12O2 B3097964 Spiro[3.3]heptane-2,6-diol CAS No. 132616-37-6

Spiro[3.3]heptane-2,6-diol

Cat. No. B3097964
CAS RN: 132616-37-6
M. Wt: 128.17 g/mol
InChI Key: GUPPBIZDTBVHEI-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2,6-diol is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 .


Synthesis Analysis

Spiro[3.3]heptane-2,6-diol can be synthesized via a two-step reaction . A synthetic route with cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles resulting in a 2,6-disubstituted spiro[3.3]heptane is also described . This multi-step synthesis offered higher turnover and yields and often there was no need for purification through chromatography .


Molecular Structure Analysis

The rigid spirocyclic backbone of Spiro[3.3]heptane-2,6-diol provides greater steric bulk than conventional aromatic dicarboxylates .


Chemical Reactions Analysis

Spiro[3.3]heptane-2,6-diol has been examined as a non-aromatic terephthalic acid isostere . The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates with consequences for pore chemistry and control of interpenetration .


Physical And Chemical Properties Analysis

Spiro[3.3]heptane-2,6-diol has a predicted boiling point of 261.1±8.0 °C and a predicted density of 1.23±0.1 g/cm3 . Its pKa is predicted to be 14.65±0.40 .

Future Directions

Spiro[3.3]heptane-2,6-diol and its derivatives have potential applications in the field of solar energy. For instance, a low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized for use in efficient planar perovskite solar cells . The facile synthesis approach of SDF-OMeTAD from commercially available starting materials will facilitate SDF-based molecules to be further exploited in thin film organic–inorganic perovskite solar cells and can be optimized to further enhance power conversion efficiency .

properties

IUPAC Name

spiro[3.3]heptane-2,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-1-7(2-5)3-6(9)4-7/h5-6,8-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPPBIZDTBVHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302682
Record name Spiro[3.3]heptane-2,6-diol, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.3]heptane-2,6-diol

CAS RN

132616-37-6
Record name Spiro[3.3]heptane-2,6-diol, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132616-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptane-2,6-diol, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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